molecular formula C19H22ClN3O2S B2755349 N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-cyclopentylpropanamide CAS No. 1008857-87-1

N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-cyclopentylpropanamide

Cat. No. B2755349
CAS RN: 1008857-87-1
M. Wt: 391.91
InChI Key: LIXPXFNUOMLNRU-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-cyclopentylpropanamide is a useful research compound. Its molecular formula is C19H22ClN3O2S and its molecular weight is 391.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Docking Study

  • Anticancer and Antimicrobial Agents: A study involving the synthesis of heterocyclic compounds incorporating biologically active entities such as oxazole, pyrazoline, and pyridine. These compounds were evaluated for their anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA), showing significant potency for certain compounds. Additionally, their in vitro antibacterial and antifungal activities were documented, highlighting their potential utility in overcoming microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Synthesis and Biological Evaluation

  • Antimicrobial and Anti-inflammatory Agents: Research on the synthesis of novel pyrazole, isoxazole, and other heterocyclic derivatives bearing an aryl sulfonate moiety. These compounds were evaluated for their antibacterial, antifungal, and anti-inflammatory activities, suggesting their potential as therapeutic agents (Kendre, Landge, & Bhusare, 2015).

Antitumor Evaluation

  • Antitumor Activities: The synthesis of indeno[1,2-c]pyrazol(in)es substituted with pharmacophores like sulfonamide and sulfonylurea(-thiourea), subjected to NCI-in vitro disease-oriented antitumor screening. Several compounds exhibited broad-spectrum antitumor activity, highlighting the structural features important for anticancer potency (Rostom, 2006).

Antidepressant Potential

  • Antidepressant Activities: A study on N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine and related compounds for their potential as antidepressants with reduced side effects. This research provides insights into the structural-activity relationship essential for antidepressant efficacy without significant anticholinergic action (Bailey et al., 1985).

properties

IUPAC Name

N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-cyclopentylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2S/c20-14-6-3-7-15(10-14)23-19(16-11-26(25)12-17(16)22-23)21-18(24)9-8-13-4-1-2-5-13/h3,6-7,10,13H,1-2,4-5,8-9,11-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXPXFNUOMLNRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)NC2=C3CS(=O)CC3=NN2C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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